Melphalan - 148-82-3

Melphalan

Catalog Number: EVT-274739
CAS Number: 148-82-3
Molecular Formula: C13H18Cl2N2O2
Molecular Weight: 305.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.
Price:

Product Introduction

Description

Melphalan is a well-established chemotherapeutic agent with a history of use in various cancers, including multiple myeloma, ovarian cancer, and retinoblastoma. As an alkylating agent, it has been a cornerstone in the treatment of hematologic malignancies and is commonly used in conditioning regimens for hematopoietic stem cell transplantation (SCT)2. Despite its efficacy, melphalan's clinical application is often limited by its side effects, such as immunogenicity, cardiopulmonary toxicity, and myelosuppression156. Recent studies have focused on improving the delivery and reducing the toxicity of melphalan through various strategies, including co-delivery with microRNAs, development of polymeric prodrugs, and encapsulation in biodegradable micelles146.

Mechanism of Action

Melphalan functions primarily as a DNA alkylating agent, causing cross-linking of DNA strands and subsequent inhibition of DNA replication and transcription. This leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells2. The drug's myeloablative properties make it particularly effective in preparing patients for SCT2. Additionally, melphalan has been shown to induce apoptosis through upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, as well as through the generation of reactive oxygen species (ROS) and activation of the p38 MAPK pathway3.

Applications in Various Fields

Hematopoietic Stem Cell Transplantation

Melphalan remains the most widely used agent in preparative regimens for SCT due to its broad antitumor effects and myeloablative properties. It is the mainstay conditioning for multiple myeloma and lymphomas and has been used successfully in a variety of other hematological and nonhematological malignancies2.

Retinoblastoma Treatment

Studies have shown that melphalan can be effectively used to treat retinoblastoma, the most common childhood malignancy. Co-delivery of melphalan with miR-181a in lipid nanoparticles has been demonstrated to significantly improve therapeutic efficiency and reduce the viability of retinoblastoma cells in vitro and in vivo1. Additionally, biodegradable reduction-responsive polymeric micelles have been developed to enhance the delivery of melphalan to retinoblastoma cells, showing increased cytotoxicity against the cancer cells6.

Polymeric Prodrug Development

To overcome the limitations of melphalan, such as poor water solubility and rapid elimination, polymeric prodrugs have been synthesized. These prodrugs exhibit improved water solubility and drug release properties, potentially offering a more targeted and less toxic approach to cancer treatment4.

High-Dose Intravenous Administration

High-dose intravenous melphalan (HDM) has been reviewed for its clinical pharmacology and use in various cancers, including myeloma, ovarian cancer, and neuroblastoma. HDM has shown significant clinical activity and has become an established treatment for certain high-risk diseases. However, its use is associated with toxicities such as myelosuppression and mucositis5.

Renal Failure Considerations

Melphalan's pharmacokinetics and toxicity have been studied in patients with renal failure, a common issue in multiple myeloma. The findings suggest that renal failure does not necessitate a dose reduction of melphalan in autologous transplant settings, although it may be associated with longer durations of fever and hospitalization9.

Antibody Conjugation for Targeted Therapy

The conjugation of melphalan to monoclonal antibodies has been explored to selectively enhance its antitumor activity. This approach allows for the targeted delivery of the drug to cancer cells, potentially reducing nonspecific toxicity and improving therapeutic outcomes8.

Impact on Bone Microenvironment

Melphalan has been found to modify the bone microenvironment by enhancing osteoclast formation, which may have implications for the treatment of multiple myeloma. This effect on bone structure could contribute to the activation of dormant tumor cells, highlighting the need for careful consideration of melphalan's use in patients with MM10.

Properties

CAS Number

148-82-3

Product Name

Melphalan

IUPAC Name

(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid

Molecular Formula

C13H18Cl2N2O2

Molecular Weight

305.2 g/mol

InChI

InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)/t12-/m0/s1

InChI Key

SGDBTWWWUNNDEQ-LBPRGKRZSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl

Solubility

less than 1 mg/mL at 72° F (NTP, 1992)
< 0.1 g/100 mL at 22 °C
In water, 1.86X10+4 mg/L at 25 °C (est)
Practically insoluble in water
Soluble in propylene glycol and dilute mineral acids; slightly soluble in ethanol, methanol. Practically insolluble in chloroform, ether
Soluble in 2% carboxymethylcellulose and in dilute mineral acid and alkali solution; insoluble in chloroform, ether
3.58e-01 g/L
95% ethanol <0.9 (mg/mL)
10% aqueous ethanol 1.3 (mg/mL)
Methanol 2.8 - 5.6 (mg/mL)
Water 1.7 - 2.3 (mg/mL)
Chloroform <1 (mg/mL)
0.1NHCL 9-17 (mg/mL)
0.1 N NaOH 7-10.6 (mg/mL)
Acetone <1 (mg/mL)
pH 4 citrate buffer 2.2 - 2.6 (mg/mL)
pH 9 borate buffer 2.0 - 2.4 (mg/mL)

Synonyms

4-(Bis(2-chloroethyl)amino)phenylalanine
Alkeran
L-PAM
Medphalan
Melphalan
Merphalan
Mustard, Phenylalanine
Phenylalanine Mustard
Sarcolysine
Sarkolysin

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)[O-])[NH3+])N(CCCl)CCCl

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)[O-])[NH3+])N(CCCl)CCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.